molecular formula C13H15NO3 B2816306 methyl 4-propoxy-1H-indole-2-carboxylate CAS No. 881040-23-9

methyl 4-propoxy-1H-indole-2-carboxylate

Cat. No.: B2816306
CAS No.: 881040-23-9
M. Wt: 233.267
InChI Key: CZSTZWSPLKZBBH-UHFFFAOYSA-N
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Description

Methyl 4-propoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a propoxy group at the 4-position and a methyl ester group at the 2-position further defines its chemical identity.

Mechanism of Action

Target of Action

Methyl 4-propoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , this compound may exert a variety of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-propoxy-1H-indole-2-carboxylate typically involves the construction of the indole core followed by functionalization at specific positions One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-propoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester group or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl 4-propoxy-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: The compound is used in studies of biological processes involving indole derivatives, such as enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities, is ongoing.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxy-1H-indole-2-carboxylate
  • Methyl 4-ethoxy-1H-indole-2-carboxylate
  • Methyl 4-butoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 4-propoxy-1H-indole-2-carboxylate is unique due to the specific combination of the propoxy group and the methyl ester, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, it may exhibit distinct properties and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-propoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16-2/h4-6,8,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSTZWSPLKZBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C1C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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